N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-3-nitrobenzamide
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Overview
Description
N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-3-NITROBENZAMIDE: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a morpholine group and a nitrobenzamide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-3-NITROBENZAMIDE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 2-methyl-4,6-dichloropyrimidine with morpholine under reflux conditions.
Amination: The resulting compound is then subjected to amination with 4-aminophenylamine to introduce the amino group.
Coupling with Nitrobenzamide: Finally, the amino-substituted pyrimidine is coupled with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Amino derivatives of the nitro group.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, this compound has been studied for its potential neuroprotective and antibacterial activities. It has shown promise in inhibiting certain bacterial strains and protecting neuronal cells from oxidative stress .
Medicine
In medicine, derivatives of this compound are being explored for their potential as anti-cancer agents. The presence of the nitro group and the morpholine ring enhances its ability to interact with biological targets, making it a candidate for drug development .
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-3-NITROBENZAMIDE involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide .
- 2-Methyl-6-(morpholin-4-yl)pyrimidin-4-amine .
Uniqueness
Compared to similar compounds, N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-3-NITROBENZAMIDE stands out due to its unique combination of a nitrobenzamide moiety and a morpholine-substituted pyrimidine ring. This structure provides enhanced biological activity and versatility in chemical reactions .
Properties
Molecular Formula |
C22H22N6O4 |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C22H22N6O4/c1-15-23-20(14-21(24-15)27-9-11-32-12-10-27)25-17-5-7-18(8-6-17)26-22(29)16-3-2-4-19(13-16)28(30)31/h2-8,13-14H,9-12H2,1H3,(H,26,29)(H,23,24,25) |
InChI Key |
OAVUYMSXBTXLQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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